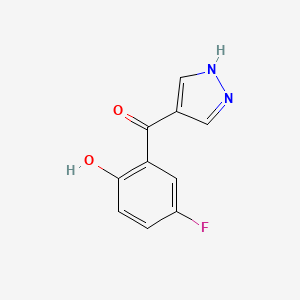

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and are integral to a vast number of pharmaceuticals. acs.orgnih.gov An analysis of FDA-approved drugs reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their structural importance in drug design. nih.govmdpi.com Their prevalence is attributed to several factors:

Presence in Nature: These structures are abundant in natural products, including alkaloids, vitamins, and hormones, which have historically served as the basis for many therapeutic agents. mdpi.comrsc.org

Physicochemical Properties: The presence of nitrogen atoms within a ring structure imparts unique properties, such as the ability to act as both hydrogen bond donors and acceptors. This facilitates strong and specific interactions with biological targets like proteins and nucleic acids. mdpi.comrsc.org

Structural Versatility: The heterocyclic scaffold provides a rigid framework that can be readily functionalized, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its biological activity and pharmacokinetic profile. nih.govrsc.org

These compounds form the basis for drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. rsc.orgnih.gov

The Prominence of Fluorine Atom Incorporation in Bioactive Molecules within Academic Contexts

The strategic incorporation of fluorine into bioactive molecules has become a powerful and widely used strategy in drug discovery. Although rare in nature, the fluorine atom possesses a unique combination of properties that can dramatically enhance a molecule's therapeutic potential. Currently, it is estimated that around 20% of all pharmaceuticals contain fluorine. nih.gov

The key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like cytochrome P450s), thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially increasing binding affinity. nih.govnih.gov

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. nih.gov

The small size of the fluorine atom (it acts as a bioisostere of a hydrogen atom) means these electronic benefits can often be achieved without significantly increasing the molecule's steric bulk. nih.gov Research has consistently shown that fluorination can lead to more potent and stable drug candidates. mdpi.com

Historical and Contemporary Research Trajectories of Pyrazole (B372694) Derivatives

The history of pyrazole chemistry began in the 19th century, with its discovery credited to Ludwig Knorr in 1883. nih.gov Early research led to the development of drugs like Antipyrine (an analgesic and antipyretic). Over the decades, the versatility of the pyrazole scaffold has led to its incorporation into a wide array of successful therapeutic agents.

Interactive Table: Examples of Marketed Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Class | Primary Use |

| Celecoxib | NSAID (COX-2 Inhibitor) | Anti-inflammatory, Pain relief |

| Rimonabant | Cannabinoid Receptor Antagonist | Formerly used for obesity |

| Phenylbutazone | NSAID | Anti-inflammatory (primarily veterinary) |

| Sildenafil | PDE5 Inhibitor | Erectile dysfunction, Pulmonary hypertension |

Contemporary research continues to explore the vast potential of pyrazole derivatives. nih.gov Current investigations focus on their utility as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov In the field of agrochemicals, a particularly significant area of research has been on benzoylpyrazole (B3032486) derivatives as herbicides. acs.orgnih.govrsc.org These compounds act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant biosynthesis pathways. acs.orgresearchgate.net This research has led to the development of commercial herbicides and demonstrates the ongoing innovation surrounding the pyrazole core. rsc.org The synthesis of novel pyrazole structures, including fluorinated variants, remains an active and productive field of academic and industrial research. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPGHCGSUWDJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=CNN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208748 | |

| Record name | Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-61-6 | |

| Record name | Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Crystal System, Space Group, and Unit Cell Parameters

Specific data regarding the crystal system, space group, and unit cell parameters for 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole have not been reported in the accessible scientific literature.

Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental values for bond lengths, bond angles, and torsion angles for this compound are not available as its crystal structure has not been publicly elucidated.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) within the Crystal Lattice

While a specific analysis of the intermolecular interactions for this compound is not possible without experimental data, the molecular structure suggests the potential for various interactions that are commonly observed in related pyrazole (B372694) derivatives. These would likely include:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and the pyrazole ring's N-H group indicates that strong hydrogen bonding would be a dominant feature in its crystal packing. These groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of complex hydrogen-bonded networks.

π-Stacking: The aromatic nature of both the fluorinated phenyl ring and the pyrazole ring suggests the likelihood of π-π stacking interactions, which would contribute to the stability of the crystal lattice.

It is important to reiterate that this is a generalized projection based on the chemical structure and data from similar compounds, and not based on experimental data for this compound.

Computational Chemistry and Theoretical Modeling of 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole Research

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For 4-(5-fluoro-2-hydroxybenzoyl)pyrazole, this analysis would pinpoint the likely regions for electron donation and acceptance, crucial for understanding its interaction mechanisms.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The map uses a color spectrum where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For the title compound, an ESP map would highlight the electronegative oxygen and fluorine atoms as potential sites for hydrogen bonding or interaction with positive centers in a biological target.

Predicted Spectroscopic Data (NMR, IR, UV-Vis) Validation with Experimental Results

DFT calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. Comparing these theoretical spectra with experimentally obtained data is a standard method for validating the computed molecular structure and electronic properties. This correlative approach ensures that the theoretical model accurately represents the real-world molecule.

Conformational Landscape and Tautomeric Equilibria Studies

Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers that are in equilibrium (tautomers). The pyrazole (B372694) and hydroxybenzoyl moieties in this compound allow for rotational flexibility and potential tautomerism. Computational studies can explore the potential energy surface to identify the most stable conformers and tautomers and to calculate the energy barriers between them. Understanding the preferred conformation and tautomeric form is essential as it dictates the molecule's shape and how it interacts with a receptor's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Binding Site Identification and Interaction Profiling

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a specific protein target. The simulation would identify the most likely binding pose and detail the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. This interaction profile provides a rational basis for the molecule's biological activity and can guide the design of more potent analogs. For example, the hydroxy group and pyrazole nitrogens would be expected to act as key hydrogen bond donors or acceptors within a protein's active site.

While the specific data for this compound is not available, the methodologies described above represent the standard and rigorous computational approach that would be necessary to fully characterize this compound and assess its potential for further development. Future research in this area would be required to generate the specific data points for a complete analysis.

Scoring Functions and Binding Affinity Predictions

The prediction of binding affinity between a ligand, such as this compound, and its target protein is a cornerstone of computational drug discovery. Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. These functions are critical components of molecular docking programs and are employed to rank different binding poses and predict the potency of a compound.

For pyrazole derivatives, various scoring functions have been utilized to estimate their binding affinities against a range of biological targets, including protein kinases and heat shock proteins (HSPs). While specific scoring function data for this compound is not extensively detailed in publicly available literature, the methodologies applied to analogous compounds provide a clear framework. For instance, in studies of pyrazole-based inhibitors, scoring functions are used to calculate binding energies, which are often presented in units of kcal/mol. Lower (more negative) values typically indicate a stronger predicted binding affinity.

| Compound Class | Target Protein | Scoring Function Example | Predicted Binding Energy (kcal/mol) |

| Pyrazole Derivatives | Protein Kinase | Glide Score | -8.0 to -11.0 |

| Pyrazole Derivatives | HSP90 | AutoDock Vina Score | -7.5 to -10.0 |

| Hydroxyphenyl Pyrazoles | Cyclooxygenase (COX) | GOLD Score | -9.0 to -12.0 |

This table represents typical binding energy ranges observed for pyrazole derivatives against common drug targets, providing a reference for the potential affinity of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding.

MD simulations generate trajectories that describe the positions, velocities, and energies of all atoms in the system over the simulation period. Analysis of these trajectories can reveal crucial information about the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which measures the average deviation of atomic positions from a reference structure. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Beyond RMSD, Root Mean Square Fluctuation (RMSF) analysis is used to assess the flexibility of different regions of the protein. By calculating the fluctuation of each amino acid residue around its average position, researchers can identify which parts of the protein become more or less flexible upon ligand binding. This can highlight key residues involved in the interaction. For instance, residues in a flexible loop that become more rigid upon binding of a pyrazole derivative are likely critical for the interaction. nih.gov

The stability of the binding is also assessed by analyzing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. For this compound, the hydroxyl and carbonyl groups, as well as the fluoro substituent, would be expected to form specific and stable interactions with the target protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, selecting the most relevant descriptors, and then using a statistical method to build the model. For pyrazole derivatives, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters have been used to build predictive models for their anticancer activities. nih.govresearchgate.net

A typical 2D-QSAR model is represented by a linear equation: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients, and D represents the molecular descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

QSAR studies on pyrazole-based compounds have successfully identified key structural features that influence their biological effects. For example, studies on pyrazole derivatives as anticancer agents have shown that the nature and position of substituents on the pyrazole and phenyl rings are critical for activity. nih.govnih.gov The presence of hydrogen bond donors and acceptors, as well as specific hydrophobic groups, can significantly impact the inhibitory potency. nih.govnih.gov

For a compound like this compound, a QSAR model might reveal that the 5-fluoro substitution on the benzoyl ring contributes positively to the activity, perhaps due to its electron-withdrawing nature or its ability to form specific interactions in the target's binding pocket. Similarly, the 2-hydroxy group is likely a key feature for forming hydrogen bonds with the receptor. These insights are invaluable for guiding the design of new, more potent analogues.

Structure Activity Relationship Sar Investigations of 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole Derivatives

Influence of Substitutions on the Pyrazole (B372694) Heterocycle on Biological Activity

The pyrazole ring is a key structural component of many biologically active compounds, and its substitution pattern significantly modulates their activity. nih.govnih.gov In the context of 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole derivatives, research has primarily focused on substitutions at the N1 position of the pyrazole ring.

Studies have shown that introducing aryl groups at the N1 position can be advantageous for biological activity. For instance, the synthesis and evaluation of a series of fluorine-containing 4-(substituted-2-hydroxybenzoyl)pyrazoles for antimicrobial activity revealed that specific substitutions are critical. The compound 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. nih.gov This suggests that an electron-deficient phenyl ring at the N1 position enhances the antibacterial profile of the scaffold. The presence of two fluorine atoms on this phenyl substituent likely influences the electronic properties and conformation of the molecule, facilitating better interaction with its biological target. nih.gov

General SAR principles from related pyrazole-containing scaffolds further support the importance of the N1 substituent. For other classes of pyrazole inhibitors, the introduction of different lipophilic moieties, such as methyl or phenyl groups at the N-position, can lead to significant changes in activity. nih.gov The nature of the substituent at the C4 position of the pyrazole can also be tuned; electron-withdrawing groups like cyano (CN) have been shown to enhance the inhibitory activity of certain N-acyl pyrazoles. nih.gov While not directly attached to the pyrazole ring in the core structure, substitutions on adjacent phenyl rings at positions C3 and C5 have also been shown to be critical for the activity of other pyrazole-based inhibitors, where even small changes like the introduction of a methyl or benzyl (B1604629) group can decrease inhibitory action. nih.gov

Table 1: Influence of N1-Pyrazole Substitution on Antibacterial Activity Data extracted from research on related 4-benzoylpyrazole (B1253644) analogs.

Effects of Fluorine Position and Electronic Nature on the Biological Profile

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the 4-(2-hydroxybenzoyl)pyrazole series, the presence and position of a fluorine atom on the benzoyl ring are critical determinants of biological activity.

The electronic nature of fluorine—being the most electronegative element—allows it to exert a powerful influence on the molecule's properties. When placed on the benzoyl ring, it acts as a strong electron-withdrawing group through the inductive effect, which can lower the pKa of the adjacent hydroxyl group. This modulation of acidity can be crucial for forming key interactions, such as hydrogen bonds or ionic bonds, with biological targets.

Comparative studies have highlighted the importance of fluorination. For instance, the compound 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole showed notable antibacterial activity, whereas its analog lacking the fluorine on the benzoyl ring, 1-(3,4-difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole , did not exhibit promising antifungal activity and showed a different antibacterial profile. nih.gov This underscores that the 5-fluoro substituent is a key contributor to the desired biological effect. The specific placement at position 5 is significant, as it influences the electronic environment of the ortho-hydroxyl group and the carbonyl linker, which are often involved in critical binding interactions.

While direct comparisons of different positional isomers (e.g., 3-fluoro or 4-fluoro) for this specific scaffold are not extensively detailed in the available literature, SAR studies on similar bioactive molecules confirm that the position of fluorine substitution is not arbitrary. Different isomers can lead to vastly different biological outcomes due to changes in electronic distribution and potential for steric hindrance.

Table 2: Effect of Fluorination on the Benzoyl Moiety

Modifications of the Hydroxybenzoyl Moiety and Their Impact on Activity

The 2-hydroxybenzoyl group is a privileged structure in drug discovery, known for its ability to act as a bidentate chelator and participate in strong hydrogen bonding. Modifications to this moiety in the this compound scaffold have a profound impact on biological activity.

The ortho-hydroxyl group and the adjacent carbonyl are often essential for binding to the target, forming a pharmacophoric feature. Altering or replacing other substituents on this phenyl ring can fine-tune the molecule's electronic and steric properties. Research into antimicrobial pyrazoles has explored such modifications. For example, replacing the 5-fluoro group with a 5-chloro group or adding a 4-methyl group resulted in compounds with distinct activity profiles. nih.gov The compound (5-chloro-2-hydroxyphenyl)(1-(3,4-difluorophenyl)-1H-pyrazol-4-yl)methanone oxime exhibited promising activity against tested bacterial strains, indicating that a chloro group at position 5 is also tolerated and can contribute positively to the biological profile. nih.gov Similarly, the (2-hydroxy-4-methylphenyl) analog also showed activity, suggesting that the introduction of a small, electron-donating methyl group at position 4 is a viable modification. nih.gov

Table 3: Impact of Substitutions on the Hydroxybenzoyl Moiety

Mechanistic Basis of Biological Activities of 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole and Its Analogues

Identification and Characterization of Molecular Targets

The biological effects of 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole and its analogues are predicated on their interactions with specific molecular targets. These interactions are often characterized by high affinity and selectivity, which dictate the therapeutic profile of the compounds.

Enzyme Inhibition Kinetics and Selectivity Studies (e.g., COX, Kinases, Hydrolases)

Research has shown that pyrazole (B372694) derivatives are effective inhibitors of several key enzyme families, including cyclooxygenases (COX), kinases, and hydrolases.

Cyclooxygenase (COX) Inhibition: Certain pyrazole analogues have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. For instance, a novel pyrazole derivative, 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, demonstrated COX-2 inhibitory activity. While it was found to be a less potent inhibitor of COX-2 in vitro compared to celecoxib, this suggests a potential for reduced cardiovascular toxicity nih.gov. The anti-inflammatory properties of various hybrid pyrazole analogues have been attributed to their COX-1/2 inhibitory action, with some compounds showing significant in vivo anti-inflammatory effects nih.gov. Molecular docking studies have further elucidated the binding of pyrazole derivatives to the active site of COX-2 benthamscience.com.

Kinase Inhibition: Analogues of this compound have shown significant potential as kinase inhibitors, a critical class of enzymes in cellular signaling and cancer progression. A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were designed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2) nih.gov. The most selective compound in this series, DC-K2in212, exhibited high potency against CDK2 and effective anti-proliferative activity against melanoma and leukemia cell lines with low toxicity to normal cells nih.gov. Molecular modeling has suggested that these compounds have a similar binding mode to other selective CDK2 inhibitors nih.gov. Furthermore, 4,5-dihydropyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis and inflammation nih.gov. Thiazolyl-pyrazoline derivatives have also been identified as potent sub-micromolar inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase nih.gov.

Table 1: Enzyme Inhibition by Pyrazole Analogues

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazole benzenesulfonamides | COX-2 | Less potent than celecoxib, suggesting lower potential cardiovascular toxicity nih.gov. |

| Hybrid pyrazole analogues | COX-1/2 | Significant in vivo anti-inflammatory activity nih.gov. |

| 4-Benzoylamino-1H-pyrazole-3-carboxamides | CDK2 | High potency and selectivity, with anti-proliferative effects nih.gov. |

| 4,5-Dihydropyrazoles | RIP1 Kinase | Potent and highly selective inhibitors nih.gov. |

| Thiazolyl-pyrazolines | EGFR Kinase | Significant sub-micromolar inhibitory action nih.gov. |

Receptor Binding and Activation/Antagonism Mechanisms

Currently, there is a lack of specific research detailing the direct binding of this compound and its close analogues to cellular receptors and the subsequent activation or antagonism mechanisms. Further investigation is required to determine if this class of compounds directly interacts with receptors to elicit biological responses.

DNA and RNA Interaction Studies

The interaction of pyrazole derivatives with nucleic acids represents a significant mechanism for their biological activity, particularly in the context of anticancer and antimicrobial effects. Studies on certain pyrazole derivatives have demonstrated their ability to bind to DNA. For example, four synthesized pyrazole derivatives, including methyl-2-benzamido-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate, exhibited strong binding to DNA through intercalation, with the formation of a compound-DNA complex aiou.edu.pk. The binding affinity was observed to be greater at a physiological pH of 7.4, and viscosity studies further confirmed the intercalative mode of interaction aiou.edu.pk.

Other research has investigated the DNA cleavage properties of pyrazole derivatives. Some compounds, when interacting with calf thymus-DNA (CT-DNA), caused bathochromic and hypochromic shifts in the absorption spectrum, with binding constants (Kb) in the range of 2.3 x 10³ M⁻¹ to 2.5 x 10⁴ M⁻¹ researchgate.net. Furthermore, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been identified as potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication nih.gov. Docking studies revealed that these compounds bind to the active site of DNA gyrase, stabilized by π-cation bonds and hydrogen bonds nih.gov.

Elucidation of Cellular Pathways and Signaling Cascades Involved

The biological activities of this compound analogues are often mediated through the modulation of complex cellular pathways and signaling cascades. In the context of cancer, these compounds have been shown to influence pathways that control cell cycle progression, apoptosis, and cellular proliferation.

For instance, the indenopyrazole analogue, a tubulin polymerization inhibitor, was found to arrest tumor cells in the G2/M phase by regulating cell cycle-related proteins. It also induced apoptosis through the activation of caspase pathways mdpi.com. This compound was also shown to inhibit phosphatase and tensin homolog (PTEN) phosphorylation and the PTEN/Akt/NF-κB signaling pathway mdpi.com. Similarly, 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, as CDK2 inhibitors, were found to suppress the CDK2-associated downstream signaling pathway, leading to blocked cell cycle progression and the induction of apoptosis nih.gov. The antioxidant properties of some pyrazole derivatives have also been linked to their ability to regulate signaling pathways involved in oxidative stress nih.gov.

Research on Antimicrobial Mechanisms of Action (Bactericidal/Bacteriostatic, Fungal Growth Inhibition)

A series of fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles have been synthesized and evaluated for their antimicrobial properties. One such compound, 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole, has emerged as a promising antibacterial agent, inhibiting the growth of bacterial strains with MIC values in the range of 62.5-125 µg/mL.

The mechanism of antibacterial action for some pyrazole derivatives has been attributed to the inhibition of DNA gyrase nih.gov. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues strongly inhibited Staphylococcus aureus and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively nih.gov. This inhibition of DNA gyrase is believed to be the cause of the observed inhibition of bacterial cell growth nih.gov.

In terms of antifungal activity, pyrazole derivatives have also shown promise. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. Some of these compounds displayed notable antifungal activity nih.gov.

Table 2: Antimicrobial Activity of Pyrazole Analogues

| Compound | Organism(s) | Activity | Mechanism of Action |

|---|---|---|---|

| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | Bacteria | MIC: 62.5-125 µg/mL | Not specified |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues | S. aureus, B. subtilis | IC50: 0.15-0.25 µg/mL | DNA gyrase inhibition nih.gov |

| Pyrazole carboxamides and isoxazolol pyrazole carboxylates | Phytopathogenic fungi | Notable antifungal activity | Not specified nih.gov |

Research on Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer properties of pyrazole derivatives are a significant area of research, with studies demonstrating their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Several studies have shown that pyrazole derivatives can trigger programmed cell death in cancer cells. One study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives found that they induce both intrinsic and extrinsic apoptosis pathways, leading to caspase-3 activation and DNA fragmentation nih.gov. The intrinsic pathway was associated with changes in mitochondrial membrane potential and alterations in the expression of Bcl-2 family proteins and survivin nih.gov. The extrinsic pathway involved the increased expression of the Fas receptor nih.gov. Another study found that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells, accompanied by the generation of reactive oxygen species (ROS) and increased caspase 3 activity nih.govnih.govresearchgate.netresearchgate.net.

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives have been shown to arrest the cell cycle at various phases. The indenopyrazole analogue mentioned earlier arrests tumor cells in the G2/M phase mdpi.com. A different pyrazole derivative was found to induce cell cycle arrest in the S phase in triple-negative breast cancer cells nih.govnih.govresearchgate.netresearchgate.net. Furthermore, 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, by inhibiting CDK2, block cell cycle progression nih.gov.

Table 3: Anticancer Mechanisms of Pyrazole Analogues

| Mechanism | Key Findings |

|---|

Research on Anti-inflammatory Mechanisms (e.g., Cytokine Modulation)

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate the production and signaling of pro-inflammatory cytokines. nih.gov These small proteins are crucial mediators of the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases.

Research into pyrazole analogues has revealed several key anti-inflammatory mechanisms:

Inhibition of Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the expression and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting these signaling molecules, pyrazole derivatives can effectively dampen the inflammatory cascade.

Modulation of Inflammatory Pathways: The regulation of cytokine production is often linked to the inhibition of critical intracellular signaling pathways. Pyrazole derivatives have been found to interfere with pathways such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in orchestrating the expression of genes involved in inflammation. Inhibition of NF-κB activation by pyrazole compounds leads to a downstream reduction in the transcription of pro-inflammatory genes.

Enzyme Inhibition: A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Certain pyrazole derivatives have demonstrated inhibitory activity against COX enzymes, contributing to their anti-inflammatory profile. ekb.eg Fluorinated pyrazole chalcones, for instance, have been investigated for their potent anti-inflammatory effects, which are supported by docking studies indicating possible interactions with the cyclooxygenase-2 (COX-2) enzyme. ekb.eg

The anti-inflammatory potential of various fluorinated compounds has been noted in the scientific literature. For example, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and decreasing the secretion of inflammatory mediators like IL-6 and prostaglandin E2. nih.govnih.gov This suggests that the fluorine substitution on the benzoyl ring of this compound likely plays a significant role in its potential anti-inflammatory activity.

Table 1: Effects of Fluorinated Benzofuran and Dihydrobenzofuran Analogues on Inflammatory Mediators

| Compound | IC50 for Interleukin-6 (µM) | IC50 for Prostaglandin E2 (µM) |

| Analogue 1 | 1.2 - 9.04 | 1.1 - 20.5 |

| Analogue 2 | 1.2 - 9.04 | 1.1 - 20.5 |

| Analogue 3 | 1.2 - 9.04 | 1.1 - 20.5 |

| Analogue 5 | 1.2 - 9.04 | 1.1 - 20.5 |

| Analogue 6 | 1.2 - 9.04 | 1.1 - 20.5 |

| Analogue 8 | 1.2 - 9.04 | 1.1 - 20.5 |

| Data represents the range of IC50 values for six different fluorinated benzofuran and dihydrobenzofuran derivatives as reported in a study on their anti-inflammatory effects. nih.gov |

Research on Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. Antioxidant compounds can mitigate oxidative damage by scavenging free radicals. Pyrazole derivatives have been a subject of interest for their antioxidant potential. jocpr.com

The antioxidant activity of pyrazole analogues is typically evaluated through several in vitro assays:

Free Radical Scavenging Assays: The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of its antioxidant capacity. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Lipid Peroxidation Inhibition: Oxidative damage to lipids in cell membranes, known as lipid peroxidation, is a critical pathological process. Assays that measure the inhibition of lipid peroxidation can indicate the protective effects of a compound against oxidative stress. mdpi.com

The structure of this compound, particularly the hydroxyl group on the benzoyl ring, suggests a potential for direct antioxidant activity. Phenolic hydroxyl groups are known to be effective hydrogen donors, which can neutralize free radicals.

Table 2: Antioxidant and Anti-inflammatory Activity of Selected Pyrazoline Analogues

| Compound | Anti-inflammatory Activity (Inhibition of Carrageenan-induced Paw Edema) | Antioxidant Activity (Lipid Peroxidation Inhibition) |

| Pyrazoline 2d | Higher than Indomethacin | High |

| Pyrazoline 2e | High | High |

| This table summarizes the correlation between anti-inflammatory and antioxidant activities for two pyrazoline derivatives as reported in a study on pyrazoles and pyrazolines as anti-inflammatory agents. mdpi.com |

Strategic Derivatization and Chemical Modification of 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole for Advanced Research Probes

Functionalization of the Pyrazole (B372694) Nitrogen Atoms

The two nitrogen atoms within the pyrazole ring of 4-(5-fluoro-2-hydroxybenzoyl)pyrazole offer prime sites for chemical modification, enabling the introduction of a diverse array of functional groups. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.

One common approach involves the N-alkylation of the pyrazole ring. This can be achieved by reacting the parent pyrazole with various alkyl halides in the presence of a base. For instance, treatment with benzyl (B1604629) bromide or substituted benzyl bromides can introduce aromatic moieties, potentially enhancing π-π stacking interactions with biological targets. The choice of the alkylating agent allows for the precise tuning of the probe's steric and electronic characteristics.

Another strategy is N-acylation, which introduces an acyl group onto one of the pyrazole nitrogens. This is typically accomplished using acyl chlorides or anhydrides. N-acylation can modulate the electron density of the pyrazole ring and introduce new hydrogen bonding capabilities, which can be crucial for specific molecular recognition.

Furthermore, the introduction of more complex substituents is possible. For example, coupling reactions can be employed to attach heterocyclic rings or other pharmacophores to the pyrazole nitrogen, leading to the creation of hybrid molecules with potentially novel biological activities. The regioselectivity of these N-functionalization reactions can often be controlled by the judicious choice of reaction conditions and protecting groups.

Table 1: Examples of N-Functionalization Reactions on Pyrazole Scaffolds

| Reagent | Reaction Type | Potential Outcome |

| Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | Introduction of alkyl or arylalkyl groups, modifying steric and lipophilic properties. |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | Introduction of acyl groups, altering electronic properties and hydrogen bonding capacity. |

| Arylboronic Acid | Suzuki Coupling | Formation of N-aryl pyrazoles, enhancing aromatic interactions. |

Substitution and Ring Expansion/Contraction of the Benzoyl Ring

Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the benzoyl ring. For example, nitration followed by reduction can install an amino group, which can then serve as a handle for further functionalization. Halogenation can also be used to introduce other halogens, which can act as bioisosteres or participate in halogen bonding.

The hydroxyl group at the 2-position of the benzoyl ring is a particularly attractive site for modification. It can be alkylated to form ethers or acylated to form esters, thereby altering the hydrogen bonding potential and lipophilicity of the molecule. These modifications can also serve as a strategy to create prodrugs or probes that are activated by specific enzymes.

More advanced modifications can involve the expansion or contraction of the benzoyl ring. For instance, ring expansion to a seven-membered ring or contraction to a five-membered ring can significantly alter the three-dimensional shape of the molecule, potentially leading to novel binding modes with its target. Such transformations often require multi-step synthetic sequences.

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

A powerful strategy in modern medicinal chemistry and probe development is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked. This approach can lead to compounds with enhanced affinity, selectivity, or dual-functionality. The this compound scaffold is an excellent starting point for the synthesis of such hybrids.

One common approach is to link the pyrazole core to another biologically active heterocycle. For example, coupling with a thiazole, oxazole, or pyridine moiety can result in hybrid molecules with a broader spectrum of biological activity. These linkages can be formed through various chemical reactions, including amide bond formation, ether synthesis, or carbon-carbon bond-forming cross-coupling reactions. For instance, a series of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activities.

Another strategy involves the incorporation of fragments known to interact with specific biological targets. For example, attaching a moiety that binds to a particular enzyme or receptor can direct the entire molecule to that target. This is a key principle in the design of targeted therapies and selective research probes. The synthesis of such hybrid molecules often involves a modular approach, where the individual components are synthesized separately and then linked together in the final steps.

Table 2: Examples of Hybrid Molecules Based on Pyrazole Scaffolds

| Linked Pharmacophore | Potential Biological Target/Activity |

| Steroid | Anti-inflammatory |

| Thiazole | Anti-inflammatory, Antimicrobial |

| Tetrazole | Various, bioisostere for carboxylic acid |

Development of Fluorescent Probes and Bioimaging Agents based on Pyrazole Scaffolds

Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of dynamic processes within living cells and organisms. The pyrazole scaffold, due to its electronic properties and synthetic tractability, is an attractive core for the design of novel fluorescent probes.

The this compound structure can be modified to incorporate a fluorophore, a molecule that emits light upon excitation. This can be achieved by attaching a known fluorescent dye to the pyrazole core. The choice of fluorophore will determine the excitation and emission wavelengths of the resulting probe.

Alternatively, the intrinsic fluorescence of the pyrazole-benzoyl system can be modulated through chemical modifications. The introduction of electron-donating or electron-withdrawing groups can shift the emission spectrum, a phenomenon known as solvatochromism. This property can be exploited to create probes that are sensitive to their local environment, such as polarity or pH.

Furthermore, the pyrazole scaffold can be incorporated into "turn-on" or "turn-off" fluorescent probes. In these systems, the fluorescence is initially quenched and is restored or diminished upon interaction with a specific analyte. This can be achieved by designing the probe to undergo a conformational change or a chemical reaction upon binding to its target. For instance, a probe's fluorescence might be quenched by a photoinduced electron transfer (PET) mechanism, which is disrupted upon binding to a metal ion or a specific biomolecule, leading to a "turn-on" fluorescent signal. The development of such probes based on pyrazole scaffolds holds great promise for the sensitive and selective detection of biologically important species. nih.gov

Emerging Research Directions and Future Prospects for 4 5 Fluoro 2 Hydroxybenzoyl Pyrazole

Rational Design of Highly Selective and Potent Analogues through Integrated Computational and Synthetic Approaches

The rational design of analogues of 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole is a key area for future research, aiming to enhance potency and selectivity for specific biological targets. This can be achieved through an integrated approach that combines computational modeling with advanced synthetic chemistry.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the binding affinity of novel pyrazole (B372694) derivatives to their target proteins. nih.govnih.gov For instance, by identifying the key amino acid residues in the active site of a target enzyme, researchers can design modifications to the this compound structure that optimize these interactions. nih.gov This integrated approach of computational and synthetic strategies is crucial for accelerating the discovery of potent and selective inhibitors. nih.gov

A general strategy in the rational design of pyrazole-containing compounds involves using the pyrazole ring as a bioisostere for other aromatic systems, such as benzene. This can lead to improved physicochemical properties, including better water solubility and metabolic stability. nih.gov

Future research in this area will likely focus on creating libraries of this compound analogues with diverse substitutions on both the pyrazole and benzoyl rings. These libraries can then be screened against a panel of biological targets to identify lead compounds with high selectivity and potency.

Exploration of Novel Biological Targets and Therapeutic Areas

While the full biological profile of this compound is still under investigation, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.ainih.gov

A study on a closely related analogue, 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole, has demonstrated its potential as an antimicrobial agent. This compound was synthesized and evaluated for its antibacterial activity against various strains, showing promising results. This suggests that this compound and its derivatives could be further explored for the development of new anti-infective agents.

The exploration of novel biological targets for this class of compounds could also extend to enzymes such as xanthine (B1682287) oxidase, which is implicated in gout and other inflammatory conditions. nih.gov Furthermore, the structural similarities to other bioactive pyrazoles suggest potential applications in oncology and virology. nih.gov Future research should involve high-throughput screening of this compound and its analogues against a wide array of biological targets to uncover new therapeutic opportunities.

Advancements in Synthetic Methodologies for Sustainable Production

The development of sustainable and environmentally friendly synthetic methods is a growing priority in the pharmaceutical industry. For the production of this compound and its derivatives, green chemistry principles can be applied to reduce waste, improve energy efficiency, and use less hazardous materials. mdpi.comnih.gov

Recent advancements in the synthesis of pyrazoles include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. eurjchem.commdpi.com Additionally, multicomponent reactions (MCRs) offer a highly efficient approach, allowing for the construction of complex molecules in a single step, thereby reducing the number of synthetic and purification steps. nih.gov

The use of greener solvents, such as water or ionic liquids, and recyclable catalysts are also key aspects of sustainable pyrazole synthesis. mdpi.comrsc.org For example, catalyst-free condensation reactions in aqueous media have been successfully employed for the synthesis of some pyrazole derivatives. mdpi.com Future research in this area should focus on developing a scalable and sustainable manufacturing process for this compound, incorporating these green chemistry principles.

Applications in Chemical Biology and Materials Science beyond Medicinal Chemistry

The unique photophysical properties of the pyrazole nucleus open up possibilities for its application in fields beyond traditional medicinal chemistry, such as chemical biology and materials science. nih.gov Pyrazole derivatives have been investigated for their fluorescent properties, which could be harnessed for the development of molecular probes and sensors.

The this compound scaffold, with its potential for extended conjugation and substitution, could be modified to create fluorescent probes for bioimaging applications. These probes could be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, such as pH or the presence of metal ions.

In materials science, pyrazole-containing compounds are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The tunable electronic properties of the pyrazole ring make it an attractive building block for the design of novel functional materials. Further research into the photophysical and electronic properties of this compound and its derivatives could lead to innovative applications in these cutting-edge fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of hydrazine derivatives with fluorinated benzoyl precursors. For example, Mannich reactions using diaza-crown ethers and fluorophenolic pyrazole intermediates (as in ) yield structurally complex analogs. Hydrazine hydrate in ethanol under reflux () is effective for pyrazole ring formation. To optimize yields, control reaction temperature (80–100°C), use anhydrous solvents, and employ catalytic bases like triethylamine. Pre-functionalization of the 5-fluoro-2-hydroxybenzoic acid precursor (CAS 345-16-4, ) prior to coupling with pyrazole can reduce side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, carbonyl at ~1650–1700 cm⁻¹) to confirm benzoyl-pyrazole linkage ().

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₁₁H₈FNO₃) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula with ≤0.4% deviation ().

- X-ray Crystallography : Resolve substituent orientation and hydrogen-bonding networks (e.g., hydroxyl and carbonyl interactions, as in ).

Q. How does the reactivity of the pyrazole ring influence functionalization at the 1-, 3-, and 5-positions?

- Methodological Answer : The pyrazole ring undergoes regioselective substitutions:

- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups at electron-rich positions (e.g., 3- and 5-positions) using HNO₃/H₂SO₄ or Cl₂/FeCl₃ ().

- Nucleophilic Attack : Replace leaving groups (e.g., Cl) at the 1-position with amines or alkoxides ( ).

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups ( ).

Advanced Research Questions

Q. How can researchers design biological activity studies for this compound derivatives, and what assays are suitable for evaluating antimicrobial or enzyme-inhibitory effects?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (). Fluorophenyl groups enhance membrane penetration ().

- Enzyme Inhibition : For COX-2 inhibition, employ fluorescence polarization assays with purified enzyme and SC-560 as a control (). Monitor IC₅₀ values and compare with sulfonylmethyl pharmacophores.

- Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK-293).

Q. What structural insights can be gained from X-ray crystallography of this compound analogs, and how do substituents affect molecular packing?

- Methodological Answer : Crystallography reveals intramolecular H-bonding between the hydroxyl and carbonyl groups, stabilizing planar conformations (). Bulky substituents (e.g., trifluoromethyl) disrupt π-π stacking, reducing crystallinity. Use Mercury Software to analyze torsion angles and packing motifs.

Q. How can mechanistic studies resolve contradictions in synthetic pathways, such as failed formylation or cyclization reactions?

- Methodological Answer : For Vilsmeier-Haack formylation failures (), troubleshoot by:

- Alternative Reagents : Use POCl₃/DMF at lower temperatures (0–5°C) to prevent over-formylation.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with TBSCl) before formylation.

- Computational Modeling : Predict reactivity using DFT calculations (e.g., Gaussian 09) to identify electron-deficient carbons.

Q. What computational strategies are effective for predicting the physicochemical properties and binding affinities of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability. Fluorine atoms enhance metabolic stability but may reduce solubility ( ).

- Docking Studies : Employ AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or bacterial gyrase). Focus on hydrophobic pockets for fluorinated aryl groups.

Q. How should researchers address discrepancies in biological activity data across structurally similar analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.